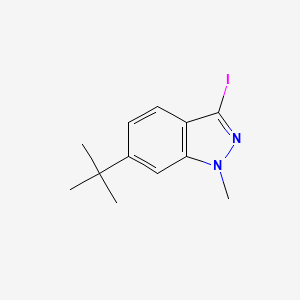

6-tert-butyl-3-iodo-1-methyl-1H-indazole

Description

6-tert-Butyl-3-iodo-1-methyl-1H-indazole is a substituted indazole derivative characterized by three key substituents:

- tert-Butyl group at position 6: A bulky alkyl group that enhances steric hindrance and may improve metabolic stability.

- Methyl group at position 1: A simple alkyl substituent modulating solubility and steric effects.

Properties

Molecular Formula |

C12H15IN2 |

|---|---|

Molecular Weight |

314.17 g/mol |

IUPAC Name |

6-tert-butyl-3-iodo-1-methylindazole |

InChI |

InChI=1S/C12H15IN2/c1-12(2,3)8-5-6-9-10(7-8)15(4)14-11(9)13/h5-7H,1-4H3 |

InChI Key |

VJIVRXJEQHENGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=NN2C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Iodo at position 3 may facilitate cross-coupling reactions, similar to bromo/chloro analogs in , but with slower kinetics due to iodine’s larger atomic radius .

Functional Group Impact: The tert-butyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. This contrasts with carboxylate or cyano groups in , which increase polarity . Methyl at N1 (in the target compound) provides modest steric shielding compared to larger groups like benzyl () or tert-butoxycarbonyl (), which are used for protective strategies .

Inhibition Performance:

- highlights that 4-substituted indazoles (e.g., 4-chloro-1H-indazole) exhibit moderate inhibition against enzymes, with activity influenced by halogen electronegativity . The target compound’s 3-iodo substituent may offer distinct electronic effects, though direct inhibition data are unavailable.

- Compound 6a (), a tert-butyl-containing indazole, shows protozoal activity, suggesting tert-butyl indazoles may have broad bioactivity .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW ~342) is heavier than simpler analogs like 4-fluoro-1H-indazole (MW 136) but lighter than carboxylate derivatives (e.g., 369 in ) . Predicted low solubility due to tert-butyl and iodo groups contrasts with amino-substituted indazoles (), which have higher solubility .

- Thermal Stability: Tert-butyl groups generally improve thermal stability, as seen in and . The target compound may exhibit higher melting/boiling points than non-bulky analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.